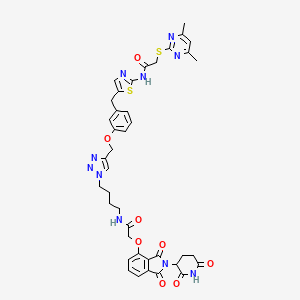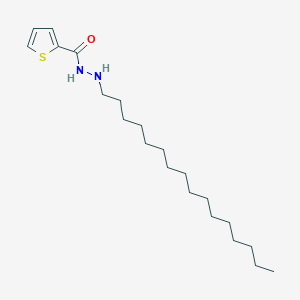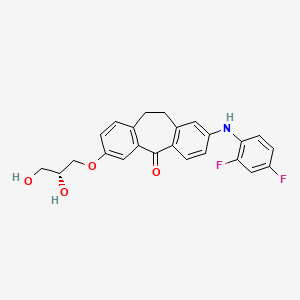
Spastazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spastazoline is a selective inhibitor of spastin, a microtubule-severing AAA protein . It has an IC50 of 99 nM for human spastin and can be used for cell division and intracellular vesicle transport-related research .
Synthesis Analysis
This compound was designed to compete with the AAA domain of spastin, effectively abolishing the severing activity mediated by spastin . The normal severing activity mediated by spastin is required for neurite outgrowth and regeneration .作用机制
Target of Action
Spastazoline primarily targets the microtubule severing enzyme spastin . Spastin plays a crucial role in axonal development and regeneration through the remodeling of microtubule arrangement . It is essential for orchestrating microtubule dynamics, a promising approach to improve axonal regeneration .
Mode of Action
This compound, as a spastin inhibitor, interacts with its target via spastin Ser233 phosphorylation . The 14-3-3 protein interacts with spastin, both in vivo and in vitro, via this phosphorylation . This interaction is enhanced by the 14-3-3 agonist Fusicoccin (FC-A), but this effect is blunted by this compound treatment .
Biochemical Pathways
The 14-3-3/spastin pathway is the primary biochemical pathway affected by this compound . The 14-3-3 protein protects spastin from degradation by inhibiting the ubiquitination pathway and upregulates the spastin-dependent severing ability . This pathway is an important target for the regulation of microtubule dynamics for nerve regeneration after spinal cord injury .
Pharmacokinetics
The pharmacokinetics of a drug molecule, including its absorption, distribution, metabolism, and excretion (adme) properties, play a crucial role in its bioavailability .
Result of Action
The molecular effect of this compound is the regulation of spastin protein levels . At the cellular level, it affects neurite outgrowth and regeneration . The application of this compound successfully reverses these phenomena .
Action Environment
The environment, particularly the presence of injury, influences the action of this compound . After spinal cord injury, the 14-3-3 protein is upregulated in the neuronal compartment . The administration of FC-A promotes locomotor recovery and nerve regeneration following spinal cord injury . The application of this compound successfully reverses these phenomena .
安全和危害
未来方向
The 14-3-3/spastin pathway, which Spastazoline influences, is an important target for regulation of microtubule dynamics for nerve regeneration after spinal cord injury . The small molecule 14-3-3 agonist FC-A effectively mediates the recovery of spinal cord injury in mice which requires spastin participation . This suggests potential future directions for research and therapeutic applications involving this compound.
生化分析
Biochemical Properties
Spastazoline interacts with spastin, a microtubule-severing AAA protein . It inhibits the activity of human spastin with an IC50 value of 99 nM . This interaction plays a crucial role in biochemical reactions, particularly those involving the remodeling of microtubule arrangements .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell division and intracellular vesicle transport . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting spastin, a microtubule-severing AAA protein . It competes with the AAA domain of spastin, effectively abolishing the severing activity mediated by spastin .
Metabolic Pathways
This compound is involved in the regulation of microtubule dynamics, a crucial metabolic pathway in cells
属性
IUPAC Name |
N-(5-tert-butyl-1H-pyrazol-3-yl)-2-[(3R)-3-propan-2-ylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8/c1-12(2)14-11-28(9-8-21-14)19-24-17-13(6-7-22-17)18(25-19)23-16-10-15(26-27-16)20(3,4)5/h6-7,10,12,14,21H,8-9,11H2,1-5H3,(H3,22,23,24,25,26,27)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOLTAKAPDKZRY-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of Spastazoline?
A: this compound functions by inhibiting the microtubule-severing activity of the AAA protein spastin [, ]. This inhibition is thought to occur through direct binding of this compound to spastin, although the exact binding site and mechanism remain to be fully elucidated.
Q2: How does this compound's effect on microtubule dynamics impact neuronal development?
A: While microtubule dynamics are crucial for neurite extension and nucleokinesis in developing neurons, this compound's inhibition of spastin appears to have a limited impact on these processes []. Research using iPSC-derived neurons (EBiSC-NEUR1) demonstrated that this compound treatment only minimally affected nucleokinesis and showed no significant effects on neurite extension. This suggests that other factors might compensate for the reduced spastin activity in these specific contexts.
Q3: Does this compound influence the therapeutic potential of targeting spastin in spinal cord injury?
A: Interestingly, while this compound inhibits spastin, research indicates that activating spastin might be beneficial for spinal cord injury recovery []. The study found that a 14-3-3 agonist, Fusicoccin-A, promoted neurite outgrowth and regeneration in a spastin-dependent manner, and this effect was reversed by this compound. This highlights the complex role of spastin in neuronal regeneration and suggests that simply inhibiting it with this compound might not be a viable therapeutic strategy for spinal cord injury.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)
![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)
![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

![N-Benzyl-2-[6-(2-chloroacetylamino)-benzothiazol-2-ylsulfanyl]-acetamide](/img/structure/B610867.png)

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)
